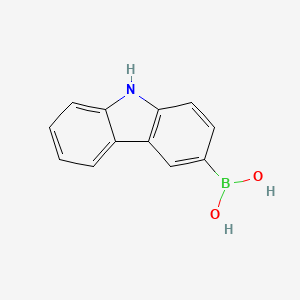

9H-Carbazol-3-ylboronic acid

Overview

Description

9H-Carbazol-3-ylboronic acid is a useful research compound. Its molecular formula is C12H10BNO2 and its molecular weight is 211.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

- Dye-Sensitized Solar Cells : 9H-Carbazole derivatives have been used in the preparation of organic dyes for dye-sensitized solar cells. This application is significant in the renewable energy sector (S. Si-yuan, 2010).

Antimicrobial Activities

- Antimicrobial Agents : Carbazole derivatives, including 9H-Carbazole, have shown potential as antimicrobial agents, broadening their scope in pharmaceutical applications (N. Salih, J. Salimon, E. Yousif, 2016).

Biotransformation

- Biological Transformation : The transformation of 9H-Carbazole derivatives by bacteria has been studied, indicating potential applications in biotechnology and environmental remediation (Doreen Waldau, A. Mikolasch, M. Lalk, F. Schauer, 2009).

Light Emitting Diodes (LEDs)

- Polymer Light Emitting Diodes : 9H-Carbazole derivatives have been used in the fabrication of polymer light emitting diodes (LEDs), with potential applications in display technologies (M. Cho, Jung‐Il Jin, D. Choi, J. Yoon, C. Hong, Young Min Kim, Y. Park, B. Ju, 2010).

Organic Electronics

- Organic Electronics : The synthesis of bipolar 9-linked carbazole derivatives has been explored for applications in organic electronics, particularly in OLEDs (Chi-Kan Liu, Ying-Hsiao Chen, Yi-Jun Long, Pai-Tao Sah, Wei-Che Chang, Li-Hsin Chan, Jhao-Lin Wu, R. Jeng, S. Yeh, Chin‐Ti Chen, 2018).

Photophysical Properties

- Photopolymerization : Carbazole-based compounds with 9H-Carbazole have been investigated for their optical properties and applications in photopolymerization (H. Abro, Tengfei Zhou, Weixiang Han, Tanlong Xue, Tao Wang, 2017).

Medicinal Chemistry

- Neurodegenerative Diseases : Schiff bases derived from 9H-Carbazole have been studied for their potential applicability in treating brain disorders, particularly Alzheimer’s disease (S. Avram, A. Udrea, D. Nuță, Carmen Limban, Adrian Cosmin Balea, M. Cǎproiu, F. Dumitrascu, C. Buiu, A. Bordei, 2021).

Electrochemical Properties

- Electrochromic Properties : The electrochemical synthesis and properties of poly(2-(9H-Carbazol-9-yl)acetic acid) film have been explored for potential applications in electrochromic devices (H. E. Elkhidr, M. Awad, Khaled A. Hreeba, 2021).

Mechanism of Action

Target of Action

It is known that boronic acid derivatives, such as 9h-carbazol-3-ylboronic acid, have been extensively studied for their potential anticancer properties .

Mode of Action

It is suggested that dna damage is a primary mechanism by which this agent operates . This process inhibits the production of new DNA or RNA, thereby affecting the growth and proliferation of cells .

Biochemical Pathways

It is known that boronic acid derivatives can interact with various biochemical pathways, potentially influencing cell growth and proliferation .

Pharmacokinetics

It is known that the bioavailability of a compound can be influenced by its physical and chemical properties, such as solubility and stability .

Result of Action

It is suggested that the compound may exhibit anticancer properties, potentially inhibiting the growth and proliferation of cancer cells .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the stability and efficacy of a compound .

Biochemical Analysis

Cellular Effects

Research has shown that some boronic acid derivatives can have significant effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with biomolecules, which can lead to changes in gene expression and enzyme activity .

Properties

IUPAC Name |

9H-carbazol-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUUKVJNVYAFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC3=CC=CC=C32)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586437 | |

| Record name | 9H-Carbazol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851524-97-5 | |

| Record name | B-9H-Carbazol-3-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851524-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

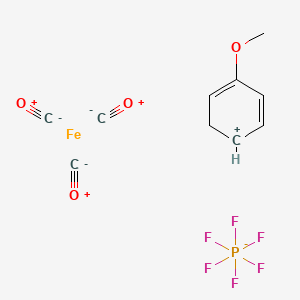

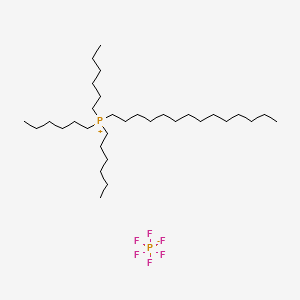

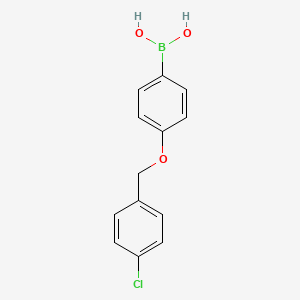

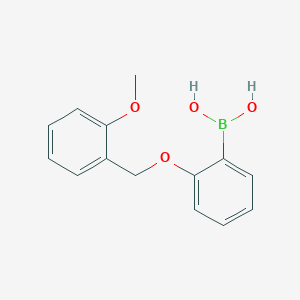

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

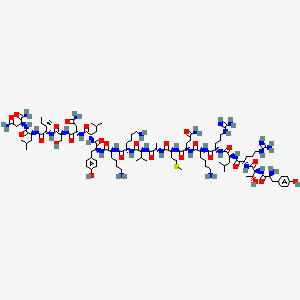

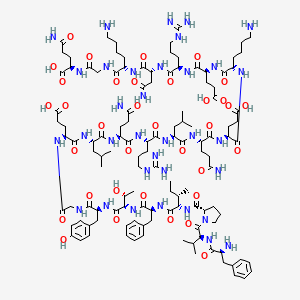

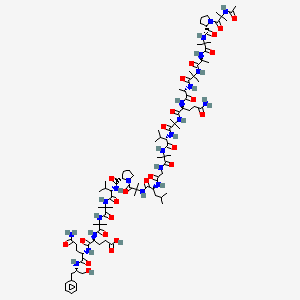

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)